
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine ring, which is further substituted with a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine typically involves the reaction of a pyrazole derivative with a piperidine derivative under controlled conditions. One common method involves the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing ligand . The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the purification of the product is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
科学研究应用
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
2-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)pyrazine: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine is unique due to its specific combination of pyrazine, piperidine, and pyrazole rings, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-17-7-4-12(16-17)11-2-8-18(9-3-11)13-10-14-5-6-15-13/h4-7,10-11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUDFVRGZXOUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
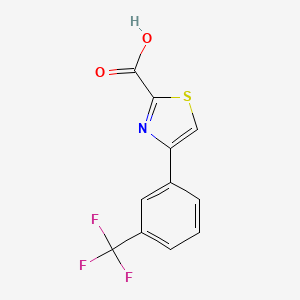
![N-(4-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2661069.png)
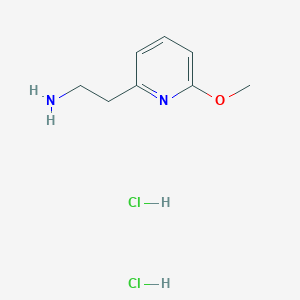
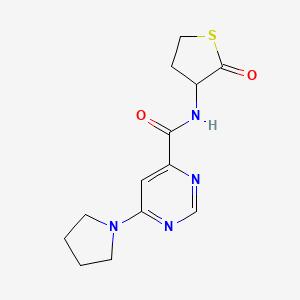
![3-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID](/img/structure/B2661078.png)
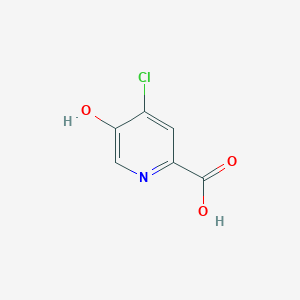
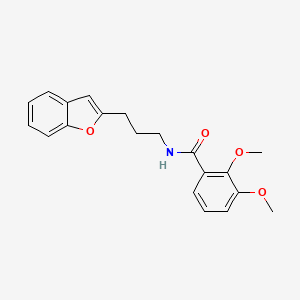
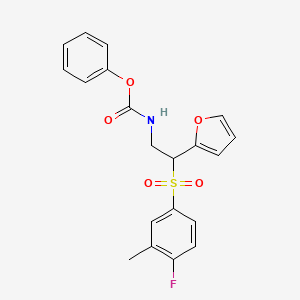
![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2661085.png)
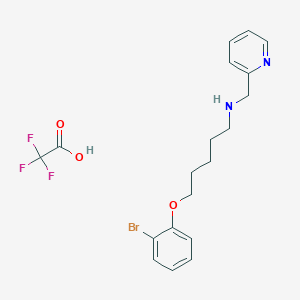
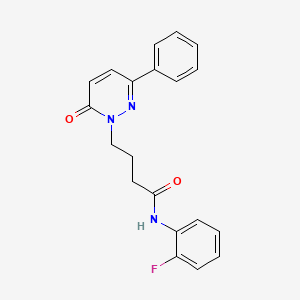
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2661089.png)
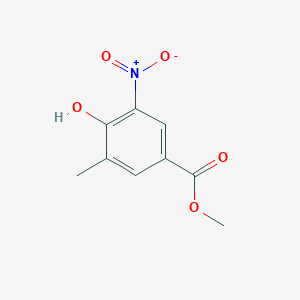
![4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2661091.png)
